molecular formula C15H24N6O5S B10932901 N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10932901
M. Wt: 400.5 g/mol
InChI Key: JPBCLAFHQSSOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring system. Pyrazole derivatives are known for their diverse pharmacological properties and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsThe final steps involve the sulfonamide formation under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed depend on the specific reaction conditions but often include various substituted pyrazole derivatives .

Scientific Research Applications

N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate enzyme function .

Properties

Molecular Formula

C15H24N6O5S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H24N6O5S/c1-5-20-12(4)14(11(3)17-20)27(24,25)16-8-7-9-19-10-13(21(22)23)15(18-19)26-6-2/h10,16H,5-9H2,1-4H3

InChI Key

JPBCLAFHQSSOAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C=C(C(=N2)OCC)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.